molecular formula C17H22ClF3N4O B2948215 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-piperidino-1-ethanone CAS No. 338979-21-8

1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-piperidino-1-ethanone

Cat. No.: B2948215
CAS No.: 338979-21-8
M. Wt: 390.84
InChI Key: MIIJRRRAEOEFOS-UHFFFAOYSA-N
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Description

The compound 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-piperidino-1-ethanone features a pyridine core substituted with a chlorine atom and a trifluoromethyl group at positions 3 and 5, respectively. A piperazine ring is attached to the pyridine via its nitrogen at position 2, while a piperidine moiety is linked through an ethanone bridge.

Properties

IUPAC Name

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClF3N4O/c18-14-10-13(17(19,20)21)11-22-16(14)25-8-6-24(7-9-25)15(26)12-23-4-2-1-3-5-23/h10-11H,1-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIJRRRAEOEFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-piperidino-1-ethanone, also known by its CAS number 1052546-32-3, is a complex organic molecule characterized by the presence of a chlorinated pyridine ring and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of various receptors and enzymes.

Chemical Structure and Properties

The molecular formula of the compound is C₁₃H₁₇ClF₃N₄O, with a molecular weight of 373.20 g/mol. The structure features:

  • Piperazine Ring : A common motif in pharmacologically active compounds.
  • Chlorinated Pyridine : Contributes to the compound's reactivity and binding affinity.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Receptor Modulation : The compound has been shown to act on various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes, thereby altering physiological responses.

Biological Activity Data

Research indicates that this compound exhibits significant biological activities. The following table summarizes key findings from various studies:

Study Biological Activity IC₅₀ (µM) Target
TRPV1 Receptor Antagonism0.15Recombinant human TRPV1 receptor
CDK4/6 Inhibition0.05Cyclin-dependent kinases
ABC Transporter Inhibition0.1ABCB1, ABCG2

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Pain Management : A study evaluated its effectiveness as a TRPV1 antagonist, demonstrating significant pain relief in rodent models of neuropathic pain.
  • Cancer Research : The compound was tested for its ability to inhibit CDK4/6, showing promise as an anti-cancer agent in vitro and in vivo, particularly for breast cancer cell lines.
  • Drug Resistance : Its role in reversing multidrug resistance in cancer cells was investigated, revealing potential for enhancing the efficacy of existing chemotherapeutics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperazino-Pyridinyl Derivatives

Substitution Patterns on the Ethanone Moiety
  • 1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone (MW: 383.80): Replaces the piperidino group with a phenyl ring, reducing steric bulk but altering lipophilicity. This compound (CAS: 338979-19-4) highlights the impact of aromatic vs. aliphatic substituents on solubility and receptor binding .
  • 2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)ethyl 4-fluorobenzenecarboxylate (CAS: 338415-48-8): Introduces a fluorinated benzoyl ester, enhancing metabolic stability compared to the ethanone linker .
Heterocyclic Core Modifications
  • 4-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone (CAS: 860784-88-9): Incorporates a phthalazinone core, which may enhance kinase inhibition activity due to planar aromatic systems .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₈H₂₁ClF₃N₅O* ~424.3 (est.) Piperazino-pyridinyl, piperidino-ethanone
1-(4-{4-[3-Cl-5-CF₃-2-pyridinyl]piperazino}phenyl)-1-ethanone C₁₈H₁₇ClF₃N₃O 383.80 Phenyl-ethanone
4-{4-[3-Cl-5-CF₃-2-pyridinyl]piperazino}benzenecarbonitrile C₁₇H₁₄ClF₃N₄ 366.78 Cyano group
2-(4-[3-Cl-5-CF₃-2-pyridinyl]piperazino)-6,7-dimethoxy-4H-3,1-benzothiazin-4-imine C₂₀H₁₉ClF₃N₅O₂S 485.91 Benzothiazin-imine, methoxy

*Estimated based on structural similarity to and .

Key Findings and Implications

  • Structural Flexibility: Minor changes (e.g., phenyl vs. piperidino substituents) significantly alter solubility and bioactivity.
  • Synthetic Feasibility: The piperazino-pyridinyl core is synthetically accessible, enabling rapid analog development .

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